1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride
Description
Properties
IUPAC Name |
1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-10-5-3-8-2-4(5)6(7)9-10;;/h8H,2-3H2,1H3,(H2,7,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIPMJIATLWITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNC2)C(=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909324-73-7 | |
| Record name | 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The compound is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride has been investigated for its potential therapeutic effects in several areas:
Anticancer Activity
Research has shown that derivatives of pyrrolo[3,4-c]pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings: A study demonstrated that this compound inhibited the proliferation of human cancer cells by inducing apoptosis and disrupting the cell cycle .
- Mechanism of Action: The compound may act by inhibiting specific kinases involved in cancer cell signaling pathways.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects:
- Case Study: In vivo studies indicated that treatment with this compound reduced inflammation markers in animal models of arthritis .
- Potential Applications: This suggests its potential use in developing new anti-inflammatory drugs.
Neurological Disorders
Recent research indicates that pyrrolo[3,4-c]pyrazole derivatives may possess neuroprotective properties:
- Neuroprotection: Studies have shown that these compounds can protect neuronal cells from oxidative stress and neurodegeneration .
- Implications for Treatment: This positions them as potential candidates for treating diseases like Alzheimer's and Parkinson's.
Data Table: Summary of Research Findings
Synthesis and Derivatives
The synthesis of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride involves various chemical reactions that yield different derivatives with enhanced biological activities. For example:
- Synthetic Pathways: Researchers have developed methods to modify the pyrrolo structure to improve solubility and bioavailability.
- Derivative Studies: Some derivatives have shown increased potency against specific targets compared to the parent compound.
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound over 48 hours.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by toxic agents, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes in treated animals compared to controls.
Mechanism of Action
The mechanism of action of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared below with structurally related pyrazole and pyrrolo-pyrazole derivatives:
Key Differences and Implications
Core Structure and Bioactivity: The target compound’s pyrrolo[3,4-c]pyrazole core distinguishes it from pyrano[2,3-c]pyrazoles (e.g., compound 3s ) and isoxazolones (e.g., 3c ). This core is critical for kinase inhibition, as seen in PKC inhibitors like Cmpd A . The dihydrochloride salt enhances aqueous solubility compared to neutral analogs like 3-Amino-5,5-di(4-methylphenyl)pyrazol-4(5H)-one .
Substituent Effects: Electron-Withdrawing Groups: Nitro-substituted analogs (e.g., 3c ) exhibit lower yields (68%) and higher melting points (204–206°C) due to increased polarity. Aromatic Substitution: Chlorophenyl/methoxyphenyl groups in pyrano-pyrazoles improve π-π stacking in protein binding but reduce solubility.
Pharmacological Relevance: The target compound’s amine group at C3 aligns with kinase-binding motifs, similar to Cmpd A’s 3-aminopyrrolo[3,4-c]pyrazole scaffold . Unlike pesticide pyrazoles (e.g., fipronil ), this compound lacks sulfinyl or trifluoromethyl groups, reducing neurotoxicity risks.
Biological Activity
1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrrolo[3,4-c]pyrazole framework. Its molecular formula is with a molecular weight of approximately 203.09 g/mol. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the base compound.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 203.09 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Research indicates that 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride exhibits various biological activities primarily through modulation of enzyme activities and interaction with specific cellular pathways.
- Antitumor Activity : Studies suggest that the compound may inhibit tubulin polymerization, a critical process for cell division in cancer cells. This mechanism is similar to that of established chemotherapeutic agents .
- Antiparasitic Effects : The compound has shown promising results against certain parasitic infections. For instance, modifications to the pyrazole structure have been correlated with enhanced potency against parasites .
- Neuroprotective Properties : Preliminary data indicate that derivatives of this compound may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme involved in neurodegenerative diseases .
Study 1: Antitumor Efficacy
In a study published in MDPI, various derivatives of pyrazolo compounds were synthesized and tested for their antitumor activity. The results demonstrated that specific structural modifications significantly enhanced their efficacy against cancer cell lines .
Study 2: Antiparasitic Activity
Research highlighted in PMC indicated that compounds with N-methyl substitutions on the pyrazole ring exhibited increased antiparasitic activity. For example, one derivative showed an EC50 value of , indicating high potency .
Table 2: Summary of Biological Activities
Q & A
Q. Q1. How can the synthesis of 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride be optimized for higher yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, including core pyrrolo-pyrazole formation and substitution. Key optimizations include:
- Stepwise Functionalization : Introduce substituents (e.g., methyl groups) sequentially to avoid steric hindrance .
- Green Chemistry Principles : Use solvent-free or aqueous conditions to enhance scalability and reduce waste .
- Computational Guidance : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and optimize conditions (e.g., temperature, catalyst) .
- Purification : Recrystallization from methanol or ethanol improves purity, as demonstrated for related pyrrolo-pyrazole derivatives .
Spectroscopic Characterization
Q. Q2. What advanced spectroscopic techniques are recommended for confirming the structure and protonation state of this dihydrochloride salt?
Methodological Answer:
- NMR Spectroscopy : Analyze / NMR shifts to confirm the methyl group position (δ ~2.2–2.4 ppm for N-methyl) and dihydrochloride formation (e.g., amine proton downfield shifts) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (CHClN; MW 239.15) and isotopic patterns .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation, as done for analogous compounds .
Computational Modeling
Q. Q3. How can computational chemistry aid in predicting the reactivity and biological interactions of this compound?
Methodological Answer:
- Reaction Path Search : Use quantum mechanical methods (e.g., DFT) to model reaction mechanisms, such as ring closure or substitution, and identify energy barriers .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinity and guide structure-activity relationship (SAR) studies .
- pKa Prediction : Calculate protonation states of amine groups under physiological conditions using software like MarvinSuite or ACD/Labs .
Stability and Storage
Q. Q4. What are the best practices for storing this compound to ensure long-term stability?
Methodological Answer:
- Storage Conditions : Store at room temperature in airtight, light-resistant containers to prevent degradation. Avoid humidity, as hydrochloride salts are hygroscopic .
- Stability Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track purity .
- Lyophilization : For long-term storage, lyophilize the compound and store under inert gas (e.g., argon) .
Biological Activity Profiling
Q. Q5. What methodologies are effective in assessing the biological activity of this compound, particularly in enzyme inhibition studies?
Methodological Answer:
- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled) to measure inhibition of target enzymes (e.g., kinases). IC values can be derived from dose-response curves .
- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations and correlate with activity .
- Metabolic Stability : Assess hepatic stability using human liver microsomes (HLM) and CYP450 inhibition assays to predict in vivo behavior .
Handling Data Contradictions
Q. Q6. How should researchers resolve contradictions in spectral data or biological activity across studies?
Methodological Answer:
- Reproducibility Checks : Replicate experiments under identical conditions (e.g., solvent, pH) to rule out procedural variability .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., 1,3-dimethyl analogs) to identify trends in NMR shifts or bioactivity .
- Collaborative Validation : Share samples with independent labs for cross-validation of spectral and biological data .
Reaction Scale-Up Challenges
Q. Q7. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?
Methodological Answer:
- Heat Management : Use continuous flow reactors to control exothermic reactions (e.g., ring closure) and improve safety .
- Byproduct Formation : Monitor intermediates via inline FTIR or Raman spectroscopy to detect undesired side products early .
- Solvent Selection : Opt for low-boiling-point solvents (e.g., THF) to simplify solvent removal during large-scale purification .
Advanced Purification Techniques
Q. Q8. Which advanced purification methods are suitable for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Prep-HPLC : Use C18 columns with acetonitrile/water gradients to separate polar impurities .
- Ion-Exchange Chromatography : Exploit the compound’s dihydrochloride salt properties for selective retention on cationic resins .
- Crystallization Screening : Test anti-solvents (e.g., diethyl ether) to optimize crystal morphology and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
